![molecular formula C15H22ClNO2 B14616960 Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- CAS No. 59732-17-1](/img/structure/B14616960.png)
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is a chemical compound with the molecular formula C15H22ClNO2. It is a type of carbamoyl chloride, which is a functional group characterized by the formula R2NC(O)Cl. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows: [ 2 R2NH + COCl2 \rightarrow R2NCOCl + [R2NH2]Cl ] Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] These reactions typically require controlled conditions to avoid the formation of unwanted by-products .
Industrial Production Methods
Industrial production of carbamic chlorides often involves large-scale reactions using phosgene and amines. The process is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene. The products are then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R2NCOCl + H2O \rightarrow R2NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R2NCOCl + R’OH + C5H5N \rightarrow R2NC(O)OR’ + C5H5NHCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and pyridine (C5H5N) as a base. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamic chloride .
Major Products Formed
The major products formed from these reactions include carbamic acids and carbamates, which are useful intermediates in organic synthesis and industrial applications .
Scientific Research Applications
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic chloride, ethyl[2-(hexyloxy)phenyl]- involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbamic acids and carbamates through nucleophilic substitution reactions. These reactions are essential for the compound’s role in organic synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of the hexyloxyphenyl group.
Uniqueness
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The hexyloxyphenyl group provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
59732-17-1 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
N-ethyl-N-(2-hexoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C15H22ClNO2/c1-3-5-6-9-12-19-14-11-8-7-10-13(14)17(4-2)15(16)18/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI Key |
WEJOGMCLJBYROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1N(CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


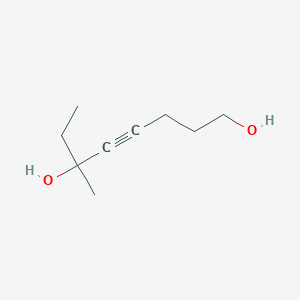
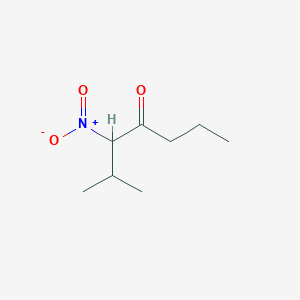

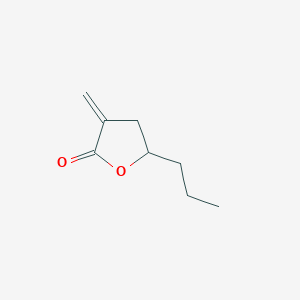
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
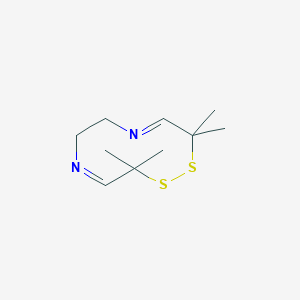
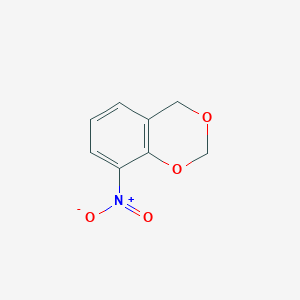
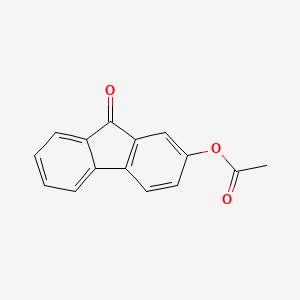

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
